2-Hydroxyhexanedial
Overview
Description
2-Hydroxyhexanedial, also known as 2-hydroxyadipaldehyde, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a distinctive odor and is soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polyhydroxy materials and as a cross-linking agent for polyvinyl compounds .
Scientific Research Applications
2-Hydroxyhexanedial has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyhexanedial can be synthesized through the reaction of 1-hexene with diazomethane in the presence of a catalyst. The reaction typically requires controlled temperature conditions and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of hexane-1,6-diol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhexanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hexanedioic acid.
Reduction: Reduction of this compound can yield hexane-1,6-diol.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Amines in the presence of a catalyst such as acetic acid.
Major Products Formed
Oxidation: Hexanedioic acid.
Reduction: Hexane-1,6-diol.
Substitution: Schiff bases.
Mechanism of Action
The mechanism of action of 2-hydroxyhexanedial involves its reactivity with various functional groups. The hydroxyl group enhances its solubility and reactivity in aqueous environments, while the dialdehyde groups allow it to participate in condensation reactions. These properties enable it to form stable cross-linked structures with proteins and polyhydroxy materials .
Comparison with Similar Compounds
Similar Compounds
Hexanedial: Similar in structure but lacks the hydroxyl group, making it less reactive in aqueous environments.
Hexanedioic acid: The fully oxidized form of 2-hydroxyhexanedial, used primarily in the production of nylon.
Hexane-1,6-diol: The reduced form of this compound, used in the production of polyurethanes.
Uniqueness
This compound’s unique combination of hydroxyl and dialdehyde functional groups makes it particularly versatile in organic synthesis and industrial applications. Its ability to form stable cross-linked structures with proteins and polyhydroxy materials sets it apart from similar compounds .
Properties
IUPAC Name |
2-hydroxyhexanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-2-1-3-6(9)5-8/h4-6,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMIMRADNBGDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030345 | |
Record name | 2-Hydroxyhexanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141-31-1 | |
Record name | 2-Hydroxyadipaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedial, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexanedial | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyhexanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyadipaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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